tert-butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
Overview
Description
tert-Butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a chloroacetyl group and a hexahydrothieno[3,4-b]pyrazine ring system. The presence of these functional groups imparts specific chemical properties that make it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
The synthesis of tert-butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the hexahydrothieno[3,4-b]pyrazine core, followed by the introduction of the chloroacetyl group and the tert-butyl ester. Reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the chloroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide has several scientific research applications, including:
Chemistry: It is used
Biological Activity
The compound tert-butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide (CAS No. 2173052-32-7) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₂₁ClN₂O₅S
- Molecular Weight : 352.83 g/mol
- CAS Number : 2173052-32-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The chloroacetyl group and the hexahydrothieno moiety are believed to play critical roles in modulating these interactions.
Anticancer Activity
Research indicates that derivatives of pyrazine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cells. The IC₅₀ values for these activities typically range from 0.25 to 10 µM, demonstrating potent efficacy against tumor growth .
Antimicrobial Activity
Compounds with similar structures have displayed antibacterial and antifungal activities. The presence of the thieno and pyrazine rings is often associated with enhanced antimicrobial effects due to their ability to disrupt microbial cell membranes and interfere with metabolic pathways.
Anti-inflammatory Effects
Some studies suggest that pyrazine derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This could be beneficial for conditions such as arthritis and other inflammatory diseases.
Study 1: Anticancer Efficacy
In a comparative study involving various pyrazine derivatives, it was found that compounds similar to tert-butyl (4aS,7aR)-4-(chloroacetyl) exhibited IC₅₀ values as low as 0.98 µM against A549 cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G0/G1 phase .
Study 2: Antimicrobial Screening
A series of tests conducted on related compounds revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 5 to 20 µg/mL .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl (4aR,7aS)-1-(2-chloroacetyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O5S/c1-13(2,3)21-12(18)16-5-4-15(11(17)6-14)9-7-22(19,20)8-10(9)16/h9-10H,4-8H2,1-3H3/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGGHZZOHNALDR-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C2C1CS(=O)(=O)C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H]2[C@@H]1CS(=O)(=O)C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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